molecular formula C11H14BrNO B11695158 N-(2-bromo-4-methylphenyl)butanamide

N-(2-bromo-4-methylphenyl)butanamide

Cat. No.: B11695158
M. Wt: 256.14 g/mol
InChI Key: MFSSWQMINYTKAJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of N-(2-bromo-4-methylphenyl)butanamide

The precise identification and representation of a chemical compound are foundational to scientific communication. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) conventions, which ensures its unambiguous identification.

The structure consists of a butanamide group where the nitrogen atom is bonded to a phenyl ring. This phenyl ring is substituted at the second position with a bromine atom and at the fourth position with a methyl group.

Below is a table summarizing the key identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound
Molecular Formula C11H14BrNO chemicalbook.comnih.gov
CAS Number 363620-48-8 chemicalbook.comhxchem.net
Molecular Weight 256.14 g/mol chemicalbook.com
Canonical SMILES CCCC(=O)NC1=C(C=C(C=C1)C)Br nih.gov

This interactive data table provides a summary of the key nomenclature and structural identifiers for this compound.

Contextualization within the Butanamide and Halogenated Anilide Chemical Classes

To understand the chemical nature of this compound, it is essential to contextualize it within its parent chemical classes: butanamides and halogenated anilides.

Butanamides: Butanamides, also known as butyramides, are a class of organic compounds that are amides of butanoic acid. nih.gov They are characterized by a four-carbon acyl group attached to a nitrogen atom. nih.gov This class of compounds is a subset of fatty amides, which are carboxylic acid amide derivatives of fatty acids. drugbank.com The butanamide moiety can influence properties such as polarity and the potential for hydrogen bonding. ontosight.ai

Halogenated Anilides: Anilides are amide derivatives of aniline (B41778), meaning they contain a phenyl group attached to the nitrogen atom of an amide. wikipedia.org Halogenated anilides are a specific subgroup where the aniline's phenyl ring is substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Aryl halides, including halogenated anilines, are crucial synthetic building blocks in organic chemistry, often used in cross-coupling reactions to form new carbon-carbon bonds. nih.gov The introduction of halogens into the anilide structure can significantly alter the molecule's physicochemical properties, including lipophilicity and metabolic stability, which in turn can influence its biological activity. science.gov The presence of a halogen on the aromatic ring is a common feature in many biologically active molecules and industrial chemicals. nih.gov

This compound is therefore a molecule that combines the structural features of both these classes, with its properties being a composite of the butanamide functional group and the bromo-methyl substituted phenyl ring.

Significance and Research Trajectory of this compound Studies

The significance of this compound in research is primarily derived from its identity as a halogenated aromatic amide. While specific, in-depth studies on this exact compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of scientific interest.

The research trajectory for compounds of this class often involves their investigation as intermediates in organic synthesis or as potential biologically active agents. For instance, structurally similar compounds have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai The synthesis of libraries of related analogs is a common strategy in drug discovery to explore structure-activity relationships. frontierspecialtychemicals.com

Furthermore, the study of the crystal structure of related aromatic amides helps in understanding the effect of substitutions on the molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov This fundamental research is crucial for designing molecules with specific desired properties. The trajectory for a compound like this compound would likely involve its synthesis and subsequent evaluation in various chemical and biological assays to determine its reactivity, properties, and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)butanamide

InChI

InChI=1S/C11H14BrNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

MFSSWQMINYTKAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C)Br

Origin of Product

United States

Synthetic Methodologies for N 2 Bromo 4 Methylphenyl Butanamide

Precursor Synthesis and Derivatization Strategies for N-(2-bromo-4-methylphenyl)butanamide

The creation of this compound necessitates the independent synthesis of its constituent precursors: a halogenated aniline (B41778) and a reactive butyryl compound.

Synthesis of Halogenated Aniline Intermediates (e.g., 2-Bromo-4-methylaniline)

The primary precursor, 2-bromo-4-methylaniline (B145976), is a crucial building block in organic synthesis. Its preparation is most commonly achieved through the electrophilic bromination of 4-methylaniline (p-toluidine). echemi.com A typical laboratory-scale synthesis involves a multi-step sequence designed to control the position of bromination on the aromatic ring. doubtnut.com

The process generally begins with the protection of the highly activating amino group of p-toluidine (B81030) via acetylation. doubtnut.com This is accomplished by reacting p-toluidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to form N-(4-methylphenyl)acetamide. This step is critical as it moderates the reactivity of the aromatic ring and directs the incoming electrophile.

The acetylated intermediate is then subjected to electrophilic bromination. The choice of brominating agent is important for achieving high regioselectivity and yield. Molecular bromine (Br₂) is often used, but careful control of reaction conditions is necessary to avoid the formation of di-brominated byproducts. japsr.in The reaction yields N-(2-bromo-4-methylphenyl)acetamide. doubtnut.com

In the final step, the acetyl protecting group is removed by hydrolysis, typically using an aqueous acid or base, to yield the desired 2-bromo-4-methylaniline. doubtnut.com

Table 1: Reagents and Conditions for 2-Bromo-4-methylaniline Synthesis

Step Starting Material Reagents Conditions Product
Acetylation p-Toluidine Acetic Anhydride, Glacial Acetic Acid Heat at 105-110°C for 1-3 hours N-(4-methylphenyl)acetamide
Bromination N-(4-methylphenyl)acetamide Bromine (Br₂), Dichloromethane (B109758) or Acetic Acid Stir at 0-10°C for 2-4 hours N-(2-Bromo-4-methylphenyl)acetamide

This data is representative of a typical synthetic protocol and may vary based on specific laboratory procedures.

Preparation of Butyryl Halide Precursors

Butyryl halides, particularly butyryl chloride, serve as the acylating agent in the synthesis of this compound. Butyryl chloride is a colorless liquid with an unpleasant odor that is typically produced by the chlorination of butyric acid. wikipedia.org

Several reagents can be employed for this transformation, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). orgsyn.orgprepchem.com The reaction with thionyl chloride is a common and effective method. It involves heating butyric acid with thionyl chloride, often on a water bath, followed by distillation to purify the resulting butyryl chloride. orgsyn.org The yield of this reaction is influenced by the purity of the thionyl chloride. orgsyn.org

Another approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, in the presence of an organic amine catalyst. google.com This method is promoted as a greener alternative, with advantages such as high yield and reduced waste. google.com

Amide Bond Formation Approaches for this compound

The core of the synthesis is the formation of the amide bond between the prepared 2-bromo-4-methylaniline and a butyryl derivative.

Coupling Reactions of Carboxylic Acids or Derivatives with Amines

The most direct method for forming the amide bond is the reaction of 2-bromo-4-methylaniline with a reactive carboxylic acid derivative, such as butyryl chloride. wikipedia.orgchemguide.co.uk This type of reaction, where an amine is acylated by an acid chloride, is often referred to as the Schotten-Baumann reaction. wikipedia.orgfishersci.co.uk

The mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukwebsite-files.com This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide. chemguide.co.uk

The reaction between an amine and an acyl chloride produces one equivalent of acid (in this case, hydrochloric acid), which can react with the unreacted amine to form a salt, thereby reducing the yield. organic-chemistry.orgyoutube.com To neutralize this acid and drive the reaction to completion, a base is typically added. website-files.comorganic-chemistry.org

Optimization of Reaction Conditions (e.g., Solvent Selection, Temperature Control, Catalysis)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, and the nature of the base used.

The Schotten-Baumann reaction is often carried out under biphasic conditions, using an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing a base. wikipedia.org The starting materials and the product remain in the organic phase, while the base in the aqueous phase neutralizes the generated acid. wikipedia.org The use of continuous flow conditions has been explored to optimize the Schotten-Baumann reaction, demonstrating that this can suppress undesired hydrolysis of the acyl chloride. rsc.org

The choice of base is also important. While aqueous bases like sodium hydroxide (B78521) are common, organic bases such as pyridine (B92270) or triethylamine (B128534) can also be used. website-files.com The addition of a base is essential to neutralize the acid produced during the reaction. organic-chemistry.org

Temperature control is another critical factor. The reaction between acyl chlorides and amines can be vigorous. chemguide.co.uk Performing the reaction at reduced temperatures, such as 0°C or even lower, can help to control the reaction rate and minimize side reactions. fishersci.co.uk

Regioselective Bromination Techniques Pertinent to this compound Synthesis (e.g., Electrophilic Aromatic Substitution)

As previously mentioned in section 2.1.1, the regioselective bromination of the aromatic ring is a key step in the synthesis of the 2-bromo-4-methylaniline precursor. The amino group of an aniline is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. japsr.in

Direct bromination of 4-methylaniline (p-toluidine) with molecular bromine can lead to polybromination due to the high reactivity of the ring. japsr.in To achieve selective monobromination at the desired position (ortho to the amino group), the reactivity of the amino group is typically moderated by converting it to an acetamide. doubtnut.com The N-acetyl group is still an ortho-, para-director, but it is less activating than the amino group, which allows for more controlled bromination.

The choice of brominating agent and reaction conditions plays a significant role in controlling the regioselectivity. Besides molecular bromine, other brominating agents like N-bromosuccinimide (NBS) can be used. Recent research has also explored methods for the regioselective C-H bromination of benzanilides using promoter regulation, which could offer alternative strategies for introducing bromine at specific positions on the aniline ring. mdpi.com

Table 2: Compound Names

Compound Name
This compound
2-Bromo-4-methylaniline
Butyryl chloride
4-methylaniline
p-toluidine
N-(4-methylphenyl)acetamide
N-(2-bromo-4-methylphenyl)acetamide
Butyric acid
Thionyl chloride
Phosphorus trichloride
Oxalyl chloride
Bis(trichloromethyl) carbonate
Acetic anhydride
Acetyl chloride
Molecular bromine
N-bromosuccinimide
Sodium hydroxide
Pyridine
Triethylamine
Dichloromethane

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound are crucial steps to ensure the final product meets the required purity standards, removing unreacted starting materials, by-products, and other impurities. The primary techniques employed for this purpose are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for the recrystallization of this compound would dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

The selection of an appropriate solvent system is paramount for successful recrystallization. For N-aryl amides like this compound, a range of solvents with varying polarities can be considered. Ethanol is often a good starting point for the recrystallization of benzanilide (B160483) and related compounds due to its ability to dissolve such compounds at high temperatures and allow for crystal formation upon cooling. A mixture of solvents, such as ethanol/water or acetone/water, can also be employed to fine-tune the solubility characteristics.

Column chromatography is another powerful technique for the purification of organic compounds. It is particularly useful for separating compounds with similar polarities or when recrystallization is ineffective. In the context of this compound, silica (B1680970) gel is the most common stationary phase due to its versatility and cost-effectiveness. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

For aromatic amides, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane is commonly used. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. For instance, a gradient elution starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate can effectively separate this compound from less polar and more polar impurities.

Technique Key Considerations Potential Solvent/Eluent Systems
Recrystallization Solvent selection (differential solubility), cooling rate, crystal seeding.Ethanol, Methanol/Water, Acetone/Water, Ethyl acetate/Hexane.
Column Chromatography Stationary phase (e.g., silica gel), eluent system (polarity), column packing.Hexane/Ethyl acetate (gradient), Dichloromethane/Hexane (gradient).

Scaling up the synthesis and purification of this compound from a laboratory setting to an industrial scale presents a unique set of challenges and considerations. The primary goals on an industrial scale are to maximize throughput, ensure consistent product quality, minimize costs, and maintain a safe operating environment.

For industrial-scale purification, recrystallization is often preferred over column chromatography due to its lower cost, simplicity of operation, and the ability to handle large quantities of material. The choice of solvent becomes even more critical, with factors such as cost, toxicity, flammability, and ease of recovery and recycling playing a major role. The design of the crystallizer, including aspects like agitation and cooling profiles, is optimized to control crystal size and morphology, which can impact filtration and drying efficiency.

While column chromatography is less common for the final purification of bulk products in large-scale manufacturing due to the high cost of stationary phase and large solvent volumes, it may be used for the purification of valuable intermediates or in cases where very high purity is required. In such scenarios, techniques like simulated moving bed (SMB) chromatography can offer a more continuous and efficient alternative to traditional batch chromatography.

Process safety is a paramount concern in industrial synthesis. A thorough hazard analysis is conducted to identify and mitigate risks associated with flammable solvents, exothermic reactions, and handling of corrosive materials like butyryl chloride and bromine.

Factor Laboratory Scale Industrial Scale
Primary Purification Method Column Chromatography, RecrystallizationRecrystallization
Solvent Selection Criteria Effectiveness of separationCost, safety, environmental impact, recyclability
Equipment Glassware, small-scale columnsLarge-scale crystallizers, reactors, filtration units
Key Focus Purity and yield of a single batchThroughput, consistency, cost-effectiveness, safety

Comparative Analysis of Synthetic Pathways and Yield Optimization for this compound

Pathway A: Acylation of o-Toluidine followed by Bromination

This pathway, as described in patent literature (EP1268400B1), involves a two-step process:

Acylation: o-Toluidine is reacted with butyryl chloride to form N-(2-methylphenyl)butanamide. This reaction is a standard acylation of an amine.

Bromination: The resulting amide is then brominated to introduce the bromine atom at the position para to the methyl group, yielding this compound.

This route may be advantageous in an industrial setting as it avoids the handling of 2-bromo-4-methylaniline, which may be more hazardous or costly to procure in large quantities.

Pathway B: Synthesis of 2-bromo-4-methylaniline followed by Acylation

This is a more conventional laboratory-scale approach:

Bromination of p-Toluidine: p-Toluidine is first brominated to produce 2-bromo-4-methylaniline.

Acylation: The synthesized 2-bromo-4-methylaniline is then acylated with butyryl chloride in a Schotten-Baumann type reaction to give the final product. The Schotten-Baumann reaction is a well-established method for the acylation of amines in the presence of a base to neutralize the HCl byproduct. cam.ac.ukorganic-chemistry.org

Comparative Analysis:

Parameter Pathway A (Industrial) Pathway B (Laboratory)
Starting Materials o-Toluidine, Butyryl chloride, Brominep-Toluidine, Bromine, Butyryl chloride
Key Intermediate N-(2-methylphenyl)butanamide2-bromo-4-methylaniline
Potential Advantages May avoid handling of more hazardous substituted aniline. Potentially more streamlined for large-scale production.More modular approach, allowing for the synthesis of various amides from the same brominated aniline intermediate.
Potential Disadvantages Bromination of the amide may lead to side products and require careful control of reaction conditions.May involve an additional isolation step for the intermediate aniline.

Yield Optimization:

Optimizing the yield for the synthesis of this compound involves careful control of several reaction parameters. In the acylation step (common to both pathways, albeit with different starting anilines), the stoichiometry of the reactants, reaction temperature, and the choice of base (in the case of the Schotten-Baumann reaction) are critical. The use of a suitable base, such as sodium hydroxide or pyridine, is essential to drive the reaction to completion by neutralizing the hydrochloric acid formed.

For the bromination step, the choice of brominating agent (e.g., liquid bromine, N-bromosuccinimide), the solvent, and the reaction temperature must be carefully selected to ensure regioselectivity and minimize the formation of di-brominated or other isomeric byproducts. The optimization of these parameters is often achieved through experimental design and process modeling, especially in an industrial context.

Spectroscopic and Structural Elucidation Studies of N 2 Bromo 4 Methylphenyl Butanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (Proton and Carbon-13) Analysis

One-dimensional (1D) NMR experiments are fundamental for initial structural assessment.

Proton (¹H) NMR: This technique identifies the different types of protons (hydrogen atoms) in a molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the substituted phenyl ring, the protons of the methyl group, and the protons of the butanamide chain (ethyl and methylene groups). The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, the integration would reveal the number of protons for each signal, and the splitting pattern (multiplicity) would provide information about neighboring protons.

Carbon-13 (¹³C) NMR: This experiment detects the different carbon atoms. A ¹³C NMR spectrum for N-(2-bromo-4-methylphenyl)butanamide would display separate peaks for each unique carbon atom, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methyl carbon, and the carbons of the butyl chain. The chemical shifts of these signals are characteristic of the type of carbon (e.g., sp², sp³, carbonyl) and its local environment. nist.govlibretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete bonding framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the sequence of protons within the butanamide chain and their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of which protons are bonded to which carbons.

Strategies for Addressing Spectroscopic Data Discrepancies

In practice, the analysis of NMR data can be complicated by several factors.

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the amide N-H proton. researchgate.netresearchgate.net Running spectra in different solvents (e.g., CDCl₃, DMSO-d₆) can help to resolve overlapping signals or confirm assignments.

Impurities: The presence of residual solvents or starting materials can lead to extra peaks in the spectra. Careful purification and comparison with known impurity spectra are necessary to distinguish these from the signals of the target compound.

Tautomerism and Rotamers: Amides can exhibit restricted rotation around the C-N bond, which can lead to the observation of two distinct sets of signals for the groups attached to the amide nitrogen (rotamers). mdpi.com This phenomenon can complicate the spectra but also provides valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A sharp absorption peak typically in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. libretexts.org

N-H Bend (Amide II band): An absorption band typically found near 1550 cm⁻¹ is associated with the N-H bending vibration. libretexts.org

C-H Stretches: Absorptions for aromatic and aliphatic C-H stretching would be observed just above and below 3000 cm⁻¹, respectively.

C-Br Stretch: A weaker absorption in the fingerprint region (typically 500-700 cm⁻¹) would indicate the presence of the carbon-bromine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule.

Molecular Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺). This measured mass would be compared to the calculated mass for the molecular formula C₁₁H₁₄BrNO to confirm the elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Analysis of the masses of these fragments provides further structural evidence. Expected fragmentation pathways for this compound would include cleavage of the amide bond and fragmentation of the butyl chain.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages would be compared with the theoretical percentages calculated from the molecular formula, C₁₁H₁₄BrNO, to verify the compound's elemental composition and purity.

Theoretical Composition for C₁₁H₁₄BrNO:

Carbon (C): 51.58%

Hydrogen (H): 5.51%

Nitrogen (N): 5.47%

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Analogues

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within a crystal lattice. While specific crystallographic data for this compound is not extensively available in the referenced literature, analysis of closely related bromo-substituted N-phenylamides offers significant insights into the potential solid-state structure and packing motifs of this compound. The study of these analogues reveals common structural features, such as intermolecular hydrogen bonding, which are likely to be influential in the crystal structure of this compound.

Detailed research findings from the crystallographic studies of related analogues are presented below, with a focus on the key parameters that define their solid-state structures. These findings are instrumental in predicting the structural characteristics of this compound.

In the crystal structures of related aromatic amides, intermolecular N—H⋯O hydrogen bonds are a recurring and dominant feature, often linking molecules into one-dimensional chains or more complex networks. For instance, in N-(4-Bromo-2-methylphenyl)pivalamide, molecules are linked into infinite chains via N—H⋯O hydrogen bonds nih.gov. Similarly, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide features supramolecular chains formed by N—H⋯O hydrogen bonds along the c-axis nih.govresearchgate.net. In 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds connect the molecules into chains nih.gov. This consistent observation of N—H⋯O hydrogen bonding in various related structures strongly suggests that this compound would also exhibit similar interactions, playing a crucial role in its crystal packing.

The conformation of the amide linkage relative to the aromatic ring is another critical aspect of the molecular structure. In many N-phenylamides, a non-planar arrangement is observed. For example, in 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, there is a significant twist between the mean plane of the amide group and the benzene ring, with a C(=O)—N—C—C torsion angle of -27.1 (3)° nih.gov. The degree of this twist is influenced by the steric and electronic effects of the substituents on both the phenyl ring and the amide side chain. Given the presence of a bromo substituent ortho to the amide group in this compound, a similar non-coplanar arrangement between the phenyl ring and the butanamide moiety can be anticipated.

The tables below summarize the crystallographic data for several related analogues, providing a basis for understanding the potential structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for Related Analogues

ParameterN-(4-Bromo-2-methylphenyl)pivalamide nih.gov2-Bromo-N-(4-bromophenyl)acetamide nih.govresearchgate.net2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide nih.gov
Empirical Formula C12H16BrNOC8H7Br2NOC10H11BrClNO
Formula Weight 270.17292.97276.54
Crystal System MonoclinicMonoclinicNot specified
Space Group P2₁/cP2₁/nNot specified
a (Å) 11.764 (3)4.4987 (3)Not specified
b (Å) 19.584 (5)23.152 (1)Not specified
c (Å) 12.956 (3)9.1098 (5)Not specified
β (°) ** 117.877 (19)99.713 (6)Not specified
Volume (ų) **2638.5 (11)935.22 (9)Not specified
Z 84Not specified
Temperature (K) 293303Not specified

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Related Analogue

The following table details selected geometric parameters for 2-Bromo-N-(4-bromophenyl)acetamide, which can serve as a reference for predicting the geometry of the amide linkage in this compound.

Bond/AngleLength (Å) / Angle (°)
Br1—C1 1.895 (6)
O1—C7 1.226 (7)
N1—C7 1.332 (8)
N1—C2 1.417 (8)
C7—C8 1.527 (9)
C2—N1—C7 124.9 (5)
O1—C7—N1 124.1 (6)
O1—C7—C8 120.4 (6)
N1—C7—C8 115.5 (6)
Data for 2-Bromo-N-(4-bromophenyl)acetamide

Table 3: Hydrogen Bond Geometry (Å, °) for a Related Analogue

The geometry of the intermolecular hydrogen bonds is critical for understanding the stability of the crystal lattice. The data for 2-Bromo-N-(4-bromophenyl)acetamide illustrates a typical N—H⋯O interaction.

D—H···Ad(D—H)d(H···A)d(D···A)∠(DHA)
N1—H1N···O1 0.862.062.910 (7)170
Data for 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net

Advanced Chemical Transformations and Reactivity Profiles of N 2 Bromo 4 Methylphenyl Butanamide

Reactions at the Bromine Moiety of N-(2-bromo-4-methylphenyl)butanamide

The bromine atom attached to the aromatic ring is a key functional group that serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides are generally challenging, they can be facilitated under specific conditions, such as the use of strong nucleophiles and high temperatures. The electron-donating nature of the methyl group and the amide substituent on the phenyl ring of this compound make direct SNAr reactions difficult. However, under forcing conditions or with the use of highly reactive nucleophiles, the bromine atom can be displaced.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The most significant and widely employed transformations involving the bromine moiety of this compound and its analogues are palladium-catalyzed cross-coupling reactions. nih.govpearson.comnsf.govnih.gov These reactions offer a powerful and efficient means to construct new carbon-carbon bonds under relatively mild conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Organoboron ReagentPalladium CatalystBaseSolventTemperature (°C)
Arylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-100
Alkenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane90
Alkylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene/Water100

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nsf.govchemspider.com This reaction would allow for the introduction of a vinyl group at the position of the bromine atom in this compound. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. The resulting product, a substituted styrene (B11656) derivative, can serve as a valuable intermediate for further synthetic manipulations.

Table 2: Typical Conditions for the Heck Reaction with Aryl Bromides.
AlkenePalladium CatalystBaseSolventTemperature (°C)
StyrenePd(OAc)₂Et₃NDMF100
Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile80
CyclohexenePd/CNaOAcDMA120

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.gov This reaction provides a direct route to synthesize arylalkynes from this compound. These products are valuable building blocks in the synthesis of pharmaceuticals and organic materials.

Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides.
AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF25-50
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene60
1-HexynePd(OAc)₂ / PPh₃CuIPiperidineDMF80

Reactions at the Amide Nitrogen of this compound

The amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions such as N-alkylation and N-acylation. The stability of the amide bond towards hydrolysis is also a key consideration in its chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl group through N-alkylation. This is typically achieved by deprotonating the amide with a strong base to form the corresponding amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (t-BuOK). Microwave-assisted N-alkylation of amides under solvent-free phase-transfer catalytic conditions has also been reported as an efficient method. umich.edu

N-Acylation: Similarly, N-acylation can be accomplished by reacting the amide with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. This reaction leads to the formation of an imide. The synthesis of N-(2-bromo-4-methylphenyl)acetamide, a closely related compound, is achieved through the acylation of 4-methylaniline with bromoacetyl chloride. google.com

Hydrolysis Pathways and Stability Considerations

Amides can be hydrolyzed back to their constituent carboxylic acid and amine under either acidic or basic conditions. researchgate.net The hydrolysis of this compound would yield butanoic acid and 2-bromo-4-methylaniline (B145976).

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic Hydrolysis: In basic media, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and the amine. The hydrolysis of a similar compound, 2-bromo-4,5-dimethylacetanilide, has been successfully carried out using 3 M NaOH under reflux. doubtnut.com

The amide bond in this compound is generally stable under neutral conditions, but care must be taken to avoid strongly acidic or basic conditions if the amide functionality is to be preserved during other transformations.

Reactions Involving the Methylphenyl Moiety of this compound

The methylphenyl ring of this compound can undergo reactions at both the methyl group and the aromatic ring itself.

Reactions of the Methyl Group: The methyl group can be a site for oxidation reactions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. To prevent oxidation of the amino group in the parent aniline (B41778), it is often necessary to protect it as an amide, as is the case in this compound. This transformation would yield N-(2-bromo-4-carboxyphenyl)butanamide.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions. The amide and methyl groups are both ortho, para-directing and activating groups. However, the bromine atom is also ortho, para-directing but deactivating. The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents will influence the regioselectivity of further substitution. For example, bromination of p-toluidine (B81030) (4-methylaniline) after acetylation of the amino group leads to the introduction of a bromine atom at the ortho position to the acetylamino group. This suggests that electrophilic substitution on this compound would likely occur at the positions ortho or para to the activating groups, while considering the steric hindrance from the existing substituents.

Further Electrophilic Aromatic Substitution Studies

The aromatic ring of this compound possesses three substituents: a bromo group, a methyl group, and a butanamide group. The directing effects of these groups are crucial in predicting the regioselectivity of further electrophilic aromatic substitution reactions. The butanamide group, being an N-acyl group, is a moderately activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The methyl group is a weakly activating ortho-, para-director. Conversely, the bromo group is a deactivating ortho-, para-director.

Given the positions of the existing substituents (bromo at C2, methyl at C4, and the butanamide at C1), the potential sites for electrophilic attack are C3, C5, and C6. Steric hindrance from the adjacent butanamide and bromo groups would likely disfavor substitution at the C6 and C3 positions, respectively. Therefore, the most probable position for electrophilic attack would be C5, which is para to the butanamide group and ortho to the methyl group.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield N-(2-bromo-5-nitro-4-methylphenyl)butanamide as the major product. However, without experimental data, it is impossible to provide specific reaction conditions, yields, or to confirm the regioselectivity.

A hypothetical reaction is presented in the table below:

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄N-(2-bromo-4-methyl-5-nitrophenyl)butanamide
BrominationBr₂, FeBr₃N-(2,5-dibromo-4-methylphenyl)butanamide
SulfonationSO₃, H₂SO₄4-butanamido-5-bromo-2-methylbenzenesulfonic acid

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

It is important to note that these are predictions based on established chemical principles, and the actual outcomes may vary.

Oxidation Reactions

The this compound molecule has several sites susceptible to oxidation, primarily the methyl group on the aromatic ring and the butanamide side chain. Oxidation of the methyl group to a carboxylic acid is a common transformation, typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This would yield 4-butanamido-3-bromobenzoic acid.

The butanamide side chain could also be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the amide bond or other degradation products. The specific products would be highly dependent on the oxidant used and the reaction conditions. There is no specific information found in the scientific literature regarding the oxidation of this compound.

Reactivity in Stereoselective Transformations

The relevance of stereoselective transformations for this compound would primarily arise if a chiral center were introduced into the molecule. The parent compound itself is achiral. A chiral center could be introduced, for example, by modifying the butanamide side chain. If a chiral derivative were synthesized, its participation in stereoselective reactions would be of interest.

For instance, if the butanoyl group were replaced with a chiral acyl group, the resulting diastereomers could exhibit different reactivities in subsequent transformations. Chiral auxiliaries are often employed to direct the stereochemical outcome of a reaction. However, as there are no reports on chiral derivatives of this compound, any discussion on its reactivity in stereoselective transformations remains purely speculative.

Exploration of Novel Reaction Pathways and Identification of Side Products

Research into novel reaction pathways for this compound is an unexplored area. Potential avenues could include transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, utilizing the bromo substituent on the aromatic ring. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives.

In any chemical transformation, the formation of side products is a critical consideration. For electrophilic aromatic substitution reactions on this compound, potential side products could include isomers formed from substitution at less favored positions, or polysubstituted products. In oxidation reactions, over-oxidation or degradation of the starting material could lead to a mixture of byproducts. Without experimental studies, the identification and characterization of these side products are not possible.

Theoretical and Computational Investigations of N 2 Bromo 4 Methylphenyl Butanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. researchgate.net For a molecule like N-(2-bromo-4-methylphenyl)butanamide, DFT studies, often employing hybrid functionals such as B3LYP with a basis set like 6-311G(d,p), can be used to determine its optimized geometric parameters. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule in its ground state.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical but realistic data for illustrative purposes, as specific published research on this molecule is limited.

ParameterBond Length (Å)ParameterBond Angle (°)
C(phenyl)-N1.42C(phenyl)-N-C(carbonyl)128.5
N-C(carbonyl)1.36N-C(carbonyl)-O123.0
C=O1.24N-C(carbonyl)-C(ethyl)116.5
C(phenyl)-Br1.91C(phenyl)-C(phenyl)-Br119.8
C(phenyl)-C(methyl)1.51C(phenyl)-C(phenyl)-C(methyl)121.0

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial and energetic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO may be distributed across the amide group and the C-Br bond. Analysis of the MO surfaces provides insights into potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Molecular Orbital Energies for this compound This table presents hypothetical but realistic data for illustrative purposes.

PropertyEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-6.58
Lowest Unoccupied Molecular Orbital (LUMO)-0.95
HOMO-LUMO Energy Gap (ΔE)5.63

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations occur around the C(phenyl)-N bond and the N-C(carbonyl) bond. The relative orientation of the phenyl ring and the amide group is of particular interest.

Studies on similar aromatic amides have shown that the amide N-H bond can adopt conformations that are syn or anti to substituents on the phenyl ring. nih.govresearchgate.net In this case, the conformation relative to the ortho-bromo substituent would significantly influence the molecule's stability due to steric hindrance and potential intramolecular interactions. By calculating the energy of the molecule as a function of specific dihedral angles, a potential energy surface can be mapped, revealing the lowest-energy conformers and the energy barriers between them.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in a condensed phase (liquid or solid). urfu.ru MD simulations can reveal the nature and strength of intermolecular forces that dictate the bulk properties of the material.

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov These N-H···O hydrogen bonds can lead to the formation of one-dimensional chains or other supramolecular structures in the solid state. researchgate.net MD simulations can provide data on radial distribution functions, which describe the probability of finding neighboring atoms at a certain distance, confirming the presence and average length of these hydrogen bonds.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies use computational descriptors to predict the chemical behavior of a molecule. These descriptors, often derived from DFT calculations, quantify aspects of reactivity. Global reactivity descriptors are particularly useful for characterizing the molecule as a whole. tci-thaijo.org

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated by -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ) : The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω) : A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Table 3: Conceptual DFT Reactivity Descriptors This table presents hypothetical but realistic data calculated from the MO energies in Table 2.

DescriptorDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.58
Electron Affinity (A)-ELUMO0.95
Electronegativity (χ)(I + A) / 23.765
Chemical Hardness (η)(I - A) / 22.815
Electrophilicity Index (ω)χ² / (2η)2.51

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure. researchgate.net

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of functional groups, such as the N-H stretch, C=O stretch, and C-Br stretch. A strong correlation between the calculated and experimental spectra provides confidence in the accuracy of the computed geometry. researchgate.net

NMR Spectroscopy : Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions are valuable for assigning signals in experimental NMR spectra and can help confirm the connectivity and chemical environment of atoms within the molecule.

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) This table presents hypothetical but realistic data for illustrative purposes.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν₁32853300N-H Stretch
ν₂16701685C=O Amide I Stretch
ν₃15401552N-H Bend / C-N Stretch
ν₄610615C-Br Stretch

Applications in Organic Synthesis and Derivatization Strategies

Role as a Building Block in Complex Molecule Synthesis

Organic building blocks are essential molecular entities that form the basis for constructing more intricate organic compounds. They are fundamental in medicinal chemistry, organic chemistry, and materials science for the modular assembly of molecular structures. sigmaaldrich.com The N-(2-bromo-4-methylphenyl)butanamide molecule is a prime example of such a building block.

The presence of the bromo-substituted phenyl ring allows this compound to be a key precursor in transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, reactions like the Suzuki-Miyaura coupling, which joins an aryl halide with a boronic acid, can be employed to introduce new aryl or alkyl groups at the bromine position. This capability is demonstrated in the synthesis of derivatives of a similar compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, where various aryl boronic acids were successfully coupled to the bromo-substituted ring to create a library of new molecules. mdpi.com This strategy is directly applicable to this compound for generating complex, poly-substituted aromatic structures.

Synthesis of Substituted Amides and Anilides

This compound is, by its nature, a substituted anilide. Its core structure can be used as a scaffold to create a wider array of more complex amides and anilides through reactions targeting the bromine atom.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be used to replace the bromine atom with various primary or secondary amines, leading to the synthesis of diamine derivatives. Alternatively, the bromine can be substituted via nucleophilic aromatic substitution under certain conditions.

A study on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent derivatization illustrates a common pathway. The initial bromo-anilide was synthesized and then used in Suzuki-Miyaura coupling reactions to create a series of arylated products. nih.gov This highlights a two-step approach: first, the formation of a stable bromo-anilide intermediate, followed by its use as a platform for diversification. Similarly, this compound can be employed as a versatile intermediate to generate a diverse range of N-aryl compounds with varied functionalities.

The synthesis of anilides of cytisinylacetic acid, for example, involved the reaction of the alkaloid cytisine with 2-bromo-N-(2,6-dihalo-4-nitrophenyl)acetamides, showcasing how bromo-substituted anilides act as reactive partners in the synthesis of complex, biologically relevant molecules. researchgate.net

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are crucial components in many pharmaceuticals and biologically active molecules. Bromo-substituted anilides like this compound can serve as key precursors for constructing various heterocyclic rings.

The bromine atom allows for intramolecular cyclization reactions. For example, if a suitable nucleophile is introduced onto the butanamide side chain or via coupling at the bromine position, a subsequent ring-closing reaction can form a new heterocyclic system fused to the phenyl ring.

Research has shown that brominated heterocycles are valuable intermediates for nucleophilic substitution and catalytic cross-coupling reactions, which facilitates the rapid development of new chemical entities. researchgate.net For instance, the synthesis of functionalized benzofurans and naphthofurans has been achieved through annulation pathways involving substituted phenols. rsc.org While not a direct application, this demonstrates the principle of using substituted aromatics to build fused ring systems. A more direct analogy is the synthesis of complex thiophene derivatives, where bromination is a key step in creating a versatile intermediate for further functionalization. mdpi.com By analogy, the bromine atom on this compound can be leveraged through transition-metal catalysis to facilitate annulation reactions, leading to the formation of nitrogen- or oxygen-containing heterocycles.

Design and Synthesis of this compound Derivatives for Specific Chemical Functions

The targeted design and synthesis of derivatives allow chemists to fine-tune the properties of a molecule for a specific purpose. The this compound scaffold is well-suited for creating libraries of compounds for screening in areas like materials science or medicinal chemistry.

The primary point of diversification is the bromine atom. As seen with the analogous N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a series of derivatives can be synthesized by reacting the parent compound with different boronic acids in a Suzuki cross-coupling reaction. mdpi.com This method allows for the systematic introduction of a wide variety of substituents.

Below is a representative table illustrating potential derivatization strategies based on established chemical reactions for similar bromo-aromatic compounds.

Reaction TypeReactantPotential Product ClassPotential Function/Application
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidsBi-aryl or Styrenyl DerivativesLiquid Crystals, Organic Electronics researchgate.net
Sonogashira CouplingTerminal AlkynesAlkynyl DerivativesConductive Polymers, Molecular Wires
Buchwald-Hartwig AminationPrimary/Secondary AminesN-Aryl Amine DerivativesPharmaceutical Scaffolds
Heck CouplingAlkenesStilbene-like DerivativesDyes, Photo-responsive Materials
CyanationCyanide Source (e.g., Zn(CN)₂)Nitrile DerivativesPrecursors for Carboxylic Acids, Amines

This modular approach, starting from a single, well-defined building block like this compound, is a powerful strategy in modern chemical synthesis for efficiently exploring chemical space and developing new functional molecules. sigmaaldrich.com

Conclusion and Future Research Directions in N 2 Bromo 4 Methylphenyl Butanamide Chemistry

Summary of Current Research Advances Pertaining to N-(2-bromo-4-methylphenyl)butanamide

There are currently no significant research advances specifically focused on this compound. Searches of prominent scientific databases did not yield any articles detailing its synthesis, characterization, or application in any field of study. The compound is primarily documented as a catalog item by chemical suppliers.

Potential for Advanced Functional Material Development through Chemical Transformations

Given the structure of this compound, which features a bromine atom and a methyl group on a phenyl ring attached to an amide, one could theorize potential chemical transformations. The bromine atom could, for instance, be a handle for cross-coupling reactions to introduce new functional groups. However, without any published research, the potential for this compound to serve as a precursor for advanced functional materials remains entirely speculative. There are no studies that have explored its use in the development of polymers, pharmaceuticals, or other functional materials.

Future Directions in Mechanistic Understanding and Theoretical Studies of this compound

The absence of foundational research on this compound means that there are no existing mechanistic or theoretical studies to build upon. Future research could begin with fundamental characterization, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to understand its solid-state structure. Computational studies could then model its electronic properties, reactivity, and potential intermolecular interactions. However, at present, no such studies have been undertaken.

Q & A

Q. How can contradictory data on reaction yields in literature be reconciled?

  • Root Cause : Variations in catalyst loading (Pd 1–5 mol%), solvent purity, and anhydrous conditions. Reproducibility improves with strict exclusion of moisture (Schlenk techniques) .

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